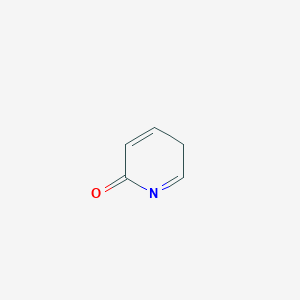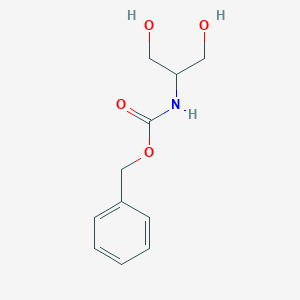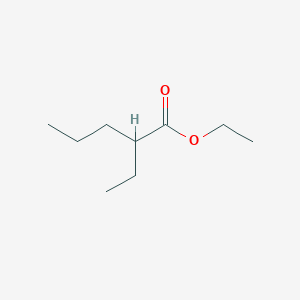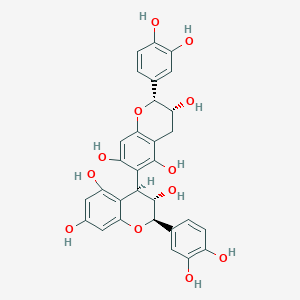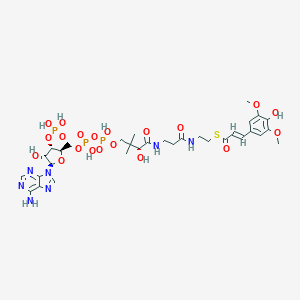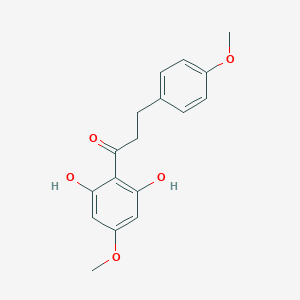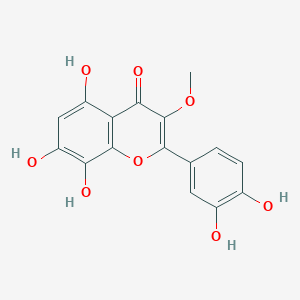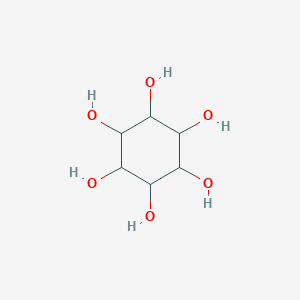
Ethyl Penta-2,4-dienoate
Descripción general
Descripción
Ethyl Penta-2,4-dienoate is a monomer used in copolymerization reactions . It has a fruity type odor and flavor .
Synthesis Analysis
The synthesis of this compound involves Diels-Alder cycloaddition reactions. More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds. There are 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) .Chemical Reactions Analysis
This compound is involved in copolymerization reactions . It also engages in Diels-Alder cycloaddition reactions.Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H10O2 and a molecular weight of 126.1531 g/mol . It has 2 H Bond acceptors and no H Bond donors .Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
Acylative C-C Bond Cleavage and Self-Cyclization : Ethyl Penta-2,4-dienoate demonstrates acylative C-C bond cleavage and self-cyclization under certain conditions, contributing to the understanding of chemical reaction mechanisms (Kuroda, Mitsumata, & Tang, 1996).
[3+2] Cycloaddition Reactions : This compound participates in [3+2] cycloaddition reactions with acrylonitrile, forming unique cycloadducts, which helps in exploring new synthetic pathways (Bourhis & Vercauteren, 1994).
Synthesis of Heterocyclic Compounds : this compound is used in synthesizing heterocyclic and spiroheterocyclic compounds, contributing to the development of new organic compounds with potential applications (Sankar et al., 2016).
Synthesis of Specific Compounds
Synthesis of Elaiolide : It's utilized as an intermediate in the synthesis of elaiolide, an antibiotic, showcasing its role in pharmaceutical chemistry (Morita & Kuwahara, 2007).
Creation of Pear Ester : The compound is involved in synthesizing ethyl-(2E,4Z)-deca-2,4-dienoate, a key ingredient in creating the pear ester, indicating its application in flavor and fragrance chemistry (Shakhmaev et al., 2017).
Photochemical Additions : Its role in photochemical additions with benzophenone leads to the creation of various mono- and dioxetanes, enriching the understanding of photochemistry (Ishar & Gandhi, 1991).
Organic Chemistry and Catalysis
Tautomerism Studies : this compound is used in studies exploring keto-enol tautomerism, contributing to the fundamental understanding of organic chemistry (Arrieta et al., 2013).
Cyclodimerization Catalyzed by Nickel : Research on its cyclodimerization activated by a nickel complex provides insights into catalysis and reaction mechanisms (Masotti et al., 2010).
Propiedades
IUPAC Name |
ethyl (2E)-penta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNQUDSDVIYEO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



